molecular formula C10H13BrO2 B018691 1-(2-Bromoethoxy)-2-ethoxybenzene CAS No. 3259-03-8

1-(2-Bromoethoxy)-2-ethoxybenzene

Cat. No. B018691
CAS RN: 3259-03-8
M. Wt: 245.11 g/mol
InChI Key: IOYHGBZPUZBUTJ-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of 1-(2-Bromoethoxy)-2-ethoxybenzene involves multiple steps, including bromination and ethoxylation reactions. Although not directly related to 1-(2-Bromoethoxy)-2-ethoxybenzene, similar compounds, such as 1-(2-Bromoethoxy)-4-nitrobenzene, have been synthesized from 4-nitrophenol and 1,2-dibromoethane via the Williamson Reaction, highlighting the importance of reaction conditions such as temperature, solvent, and reaction time for optimal yields (Zhai Guang-xin, 2006).

Molecular Structure Analysis

The molecular structure and conformational properties of related compounds, such as 2-methoxyphenol and 1,2-dimethoxybenzene, have been studied via gas-phase electron diffraction and quantum chemical calculations. These studies reveal the importance of intramolecular hydrogen bonding and conformational stability in determining the physical and chemical properties of such compounds (O. V. Dorofeeva et al., 2009).

Chemical Reactions and Properties

Chemical reactions involving 1-(2-Bromoethoxy)-2-ethoxybenzene and similar compounds typically include substitution and ring-opening reactions, which are fundamental in the synthesis of more complex molecules. For example, the synthesis of dibenzopentalene from 2-bromo-1-ethynylbenzenes using nickel(0) complexes demonstrates the versatility of bromoethoxy compounds in facilitating complex chemical transformations (T. Kawase et al., 2009).

Physical Properties Analysis

The physical properties of compounds similar to 1-(2-Bromoethoxy)-2-ethoxybenzene, such as their crystalline phases, molecular conformations, and thermodynamic properties, have been extensively studied. These studies provide insights into the stability, solubility, and phase behavior of bromoethoxy benzene derivatives, which are crucial for their practical applications (N. Hamdouni et al., 2019).

Chemical Properties Analysis

The chemical properties of 1-(2-Bromoethoxy)-2-ethoxybenzene derivatives, including reactivity patterns, substitution effects, and hydrogen bonding capabilities, have been the subject of detailed investigations. These studies help elucidate the mechanisms underlying their reactions and the influence of substituents on their chemical behavior. For example, the analysis of pairwise substitution effects and hydrogen bonds in methoxyphenols and dimethoxybenzenes sheds light on the thermodynamics and kinetics of reactions involving these compounds (M. Varfolomeev et al., 2010).

Scientific Research Applications

Synthesis of Chalcone Derivatives

  • Scientific Field: Organic Chemistry .
  • Application Summary: Chalcone derivatives are synthesized using 1-(2-Bromoethoxy)-2-ethoxybenzene. These derivatives have shown promise in pharmaceutical applications due to their structural features .
  • Methods of Application: The chalcone derivatives were synthesized and characterized by 1H NMR and HRMS. The crystalline structures of two compounds were further characterized by X-ray crystal diffraction .

Nonflammable Electrolytes for Sodium Metal Batteries

  • Scientific Field: Electrochemistry .
  • Application Summary: 1-(2-Bromoethoxy)-2-ethoxybenzene is used in the synthesis of a new class of bromide-based nonflammable electrolytes for sodium metal batteries .
  • Methods of Application: The specific methods of application or experimental procedures were not detailed in the source .
  • Results: The results or outcomes obtained were not specified in the source .

Safety And Hazards

This chemical is considered hazardous by the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200). It has acute oral toxicity, skin corrosion/irritation, serious eye damage/eye irritation, and specific target organ toxicity (single exposure). The target organs include the respiratory system . It is harmful if swallowed, causes skin irritation, causes serious eye irritation, and may cause respiratory irritation .

Future Directions

A recent paper suggests that “1-(2-Bromoethoxy)-2-ethoxybenzene” can be used in the synthesis of 1,4-diketo-3,6-diphenylpyrrolo [3,4- c ]pyrrole (DPP) derivatives, which are stable and efficient pigments for two-photon excited fluorescence microscopy . This indicates a potential future direction for the use of this compound in the field of fluorescence microscopy.

properties

IUPAC Name

1-(2-bromoethoxy)-2-ethoxybenzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H13BrO2/c1-2-12-9-5-3-4-6-10(9)13-8-7-11/h3-6H,2,7-8H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IOYHGBZPUZBUTJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=CC=C1OCCBr
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H13BrO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10186283
Record name 1-(2-Bromoethoxy)-2-ethoxybenzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10186283
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

245.11 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(2-Bromoethoxy)-2-ethoxybenzene

CAS RN

3259-03-8
Record name 1-(2-Bromoethoxy)-2-ethoxybenzene
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=3259-03-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1-(2-Bromoethoxy)-2-ethoxybenzene
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003259038
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 1-(2-Bromoethoxy)-2-ethoxybenzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10186283
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1-(2-BROMOETHOXY)-2-ETHOXYBENZENE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/GMJ3274102
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
1
Citations
Б ФУРЛАН, А ЦОПАР - 2012 - elibrary.ru
Изобретение относится к способу получения тамсулозин гидрохлорида. Способ включает реакцию R-5-(2-аминопропил)-2-метоксибензолсульфонамида с молярным …
Number of citations: 0 elibrary.ru

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